

An In-depth Technical Guide to 5-(Trifluoromethoxy)-1H-indazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-(Trifluoromethoxy)-1H-indazole

Cat. No.: B173289

[Get Quote](#)

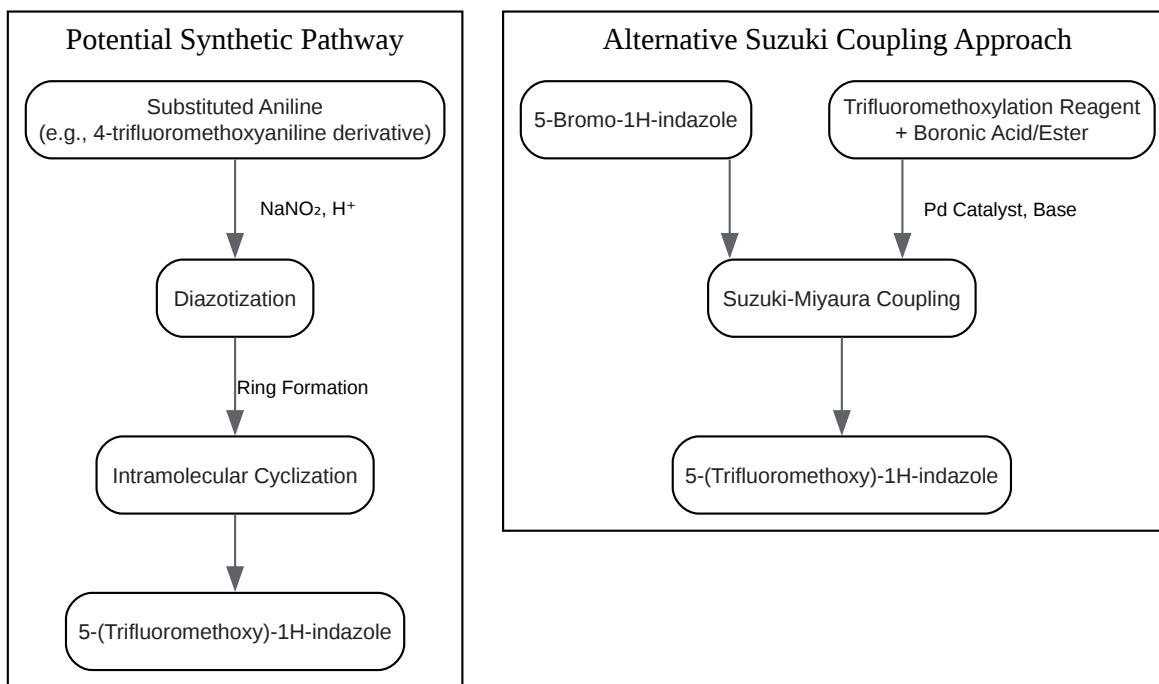
For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Trifluoromethoxy)-1H-indazole is a fluorinated heterocyclic compound of significant interest in medicinal chemistry. The indazole scaffold is a well-established "privileged structure" in drug discovery, known for its versatile biological activities, including potent anti-cancer and anti-inflammatory properties. The incorporation of a trifluoromethoxy group at the 5-position is a common strategy in modern drug design to enhance key pharmacokinetic properties such as metabolic stability, membrane permeability, and binding affinity. This technical guide provides a comprehensive overview of the available information on **5-(Trifluoromethoxy)-1H-indazole**, including its chemical properties, synthesis, and potential therapeutic applications.

Chemical and Physical Properties

While specific experimental data for **5-(Trifluoromethoxy)-1H-indazole** is limited in publicly available literature, its fundamental properties can be detailed. Commercial suppliers confirm its identity and provide some basic data.


Property	Value	Source
IUPAC Name	5-(Trifluoromethoxy)-1H-indazole	
CAS Number	105391-76-2	[1] [2]
Molecular Formula	C ₈ H ₅ F ₃ N ₂ O	[1]
Molecular Weight	202.13 g/mol	[1]
Appearance	Not specified (likely a solid)	
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Data not available	
Purity	Typically ≥97% (as per commercial suppliers)	[2]

Synthesis of 5-(Trifluoromethoxy)-1H-indazole

A specific, detailed experimental protocol for the synthesis of **5-(Trifluoromethoxy)-1H-indazole** is not readily available in peer-reviewed literature. However, based on established methods for the synthesis of substituted indazoles, a plausible synthetic route can be proposed. A common and versatile approach involves a multi-step synthesis starting from a readily available substituted aniline.

General Synthetic Workflow

A potential synthetic pathway could involve the formation of the indazole ring via an intramolecular cyclization reaction, followed by the introduction of the trifluoromethoxy group. Alternatively, a pre-functionalized benzene derivative can be used to construct the indazole ring. A common strategy for the synthesis of 5-substituted indazoles is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, on a 5-bromo-1H-indazole intermediate.

[Click to download full resolution via product page](#)

A generalized synthetic workflow for **5-(Trifluoromethoxy)-1H-indazole**.

Experimental Protocols for Related Indazole Synthesis

While a specific protocol for the target molecule is unavailable, the following outlines a general procedure for a key synthetic step often employed for analogous compounds, such as the Suzuki-Miyaura coupling for the synthesis of 5-aryl-1H-indazoles.

General Protocol for Suzuki-Miyaura Coupling:

- Reactants and Reagents:
 - 5-Bromo-1H-indazole (1.0 eq)
 - A suitable boronic acid or ester (1.1-1.5 eq) to introduce the trifluoromethoxy-containing moiety.

- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 0.05-0.10 eq)
- Base (e.g., K_2CO_3 , Cs_2CO_3 , 2.0-3.0 eq)
- Solvent (e.g., Dioxane/Water, DMF, Toluene)

- Procedure:
 1. To a reaction vessel, add 5-bromo-1H-indazole, the boronic acid/ester, and the base.
 2. The vessel is evacuated and backfilled with an inert gas (e.g., Nitrogen or Argon) multiple times.
 3. Add the degassed solvent and the palladium catalyst.
 4. The reaction mixture is heated to a specified temperature (typically 80-120 °C) and stirred for a designated time (2-24 hours), with reaction progress monitored by TLC or LC-MS.
 5. Upon completion, the reaction mixture is cooled to room temperature.
 6. The mixture is typically diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
 7. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
 8. The crude product is purified by column chromatography on silica gel to afford the desired 5-substituted-1H-indazole.

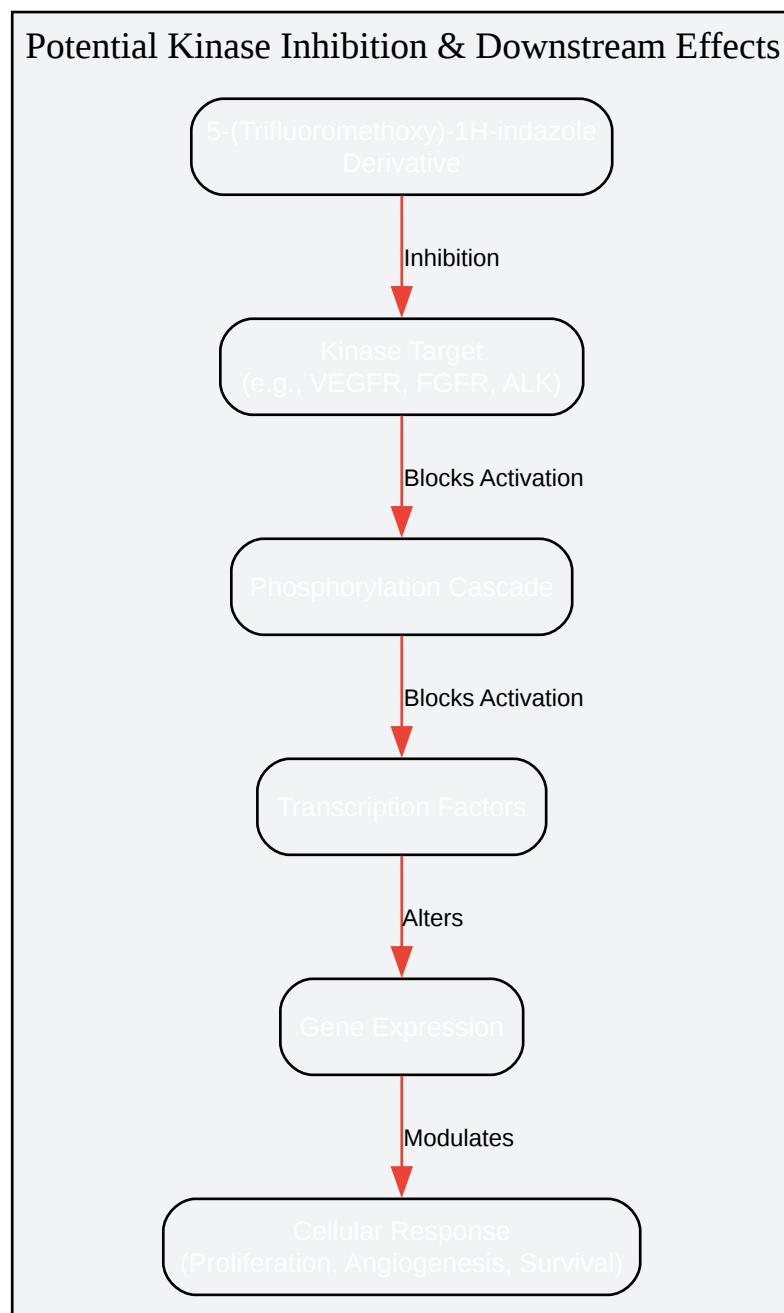
Biological Activity and Potential Applications

The indazole core is a key pharmacophore in numerous FDA-approved drugs and clinical candidates, particularly in oncology. Indazole derivatives are known to exhibit a broad range of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-bacterial effects.

Role as Kinase Inhibitors

A significant application of indazole derivatives is in the development of protein kinase inhibitors.^[3] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is

a hallmark of many diseases, including cancer. The indazole scaffold serves as an effective hinge-binding motif for the ATP-binding site of many kinases.


While the specific biological targets of **5-(Trifluoromethoxy)-1H-indazole** have not been reported, its structural similarity to known kinase inhibitors suggests it could be a valuable intermediate or a candidate for screening against various kinase families, such as:

- VEGFR (Vascular Endothelial Growth Factor Receptor): Inhibition of VEGFR is a key strategy to block tumor angiogenesis.
- FGFR (Fibroblast Growth Factor Receptor): Aberrant FGFR signaling is implicated in various cancers.
- ALK (Anaplastic Lymphoma Kinase) and ROS1: Fusions and mutations in these kinases are drivers in certain types of non-small cell lung cancer.^[4]
- ASK1 (Apoptosis Signal-Regulating Kinase 1): A target for inflammatory diseases.^[5]

The trifluoromethoxy group is particularly advantageous in drug design as it can enhance metabolic stability and improve cellular permeability, potentially leading to compounds with improved oral bioavailability and efficacy.

Potential Signaling Pathway Involvement

Given the prevalence of indazole-based kinase inhibitors, **5-(Trifluoromethoxy)-1H-indazole** derivatives could potentially modulate key cancer-related signaling pathways.

[Click to download full resolution via product page](#)

Hypothetical signaling pathway modulation by an indazole-based kinase inhibitor.

Safety and Handling

A specific Safety Data Sheet (SDS) for **5-(Trifluoromethoxy)-1H-indazole** is not widely available. However, based on the hazard classifications of structurally related fluorinated indazoles, the following precautions should be taken:

- Hazard Statements (Anticipated):
 - Harmful if swallowed.
 - Causes skin irritation.
 - Causes serious eye irritation.
 - May cause respiratory irritation.
- Precautionary Measures:
 - Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
 - Handle in a well-ventilated area or a fume hood.
 - Avoid inhalation of dust and contact with skin and eyes.
 - In case of contact, wash the affected area thoroughly with water.
 - Store in a cool, dry, and well-ventilated place.

Conclusion

5-(Trifluoromethoxy)-1H-indazole is a promising, yet under-characterized, building block for drug discovery and development. Its core indazole structure, combined with the beneficial properties of the trifluoromethoxy group, makes it an attractive starting point for the synthesis of novel therapeutic agents, particularly in the area of kinase inhibition for oncology. Further research is warranted to fully elucidate its physicochemical properties, develop optimized synthetic routes, and explore its specific biological activities and therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. CN108794339A - The preparation method of one kind (1R, 2S) -2,6- dimethyl -1- amido indanes - Google Patents [patents.google.com]
- 3. 105391-70-6|5-Bromo-6-fluoro-1H-indazole|BLD Pharm [bldpharm.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-(Trifluoromethoxy)-1H-indazole]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b173289#5-trifluoromethoxy-1h-indazole-iupac-name>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com